molecular formula C13H15ClN2S B2994158 5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol CAS No. 298684-28-3

5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol

Cat. No. B2994158
CAS RN: 298684-28-3
M. Wt: 266.79
InChI Key: ZKDIDPFUQPFOQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted imidazoles, such as 5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen.

Scientific Research Applications

Anti-inflammatory Properties

5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol derivatives have demonstrated broad biological activities, including anti-inflammatory properties. Research by Ganji and Agrawal (2020) focused on the synthesis of these derivatives and their evaluation for anti-inflammatory activity through molecular docking experiments against the cox-2 enzyme and in vivo studies using the carrageenan-induced rat paw edema model. These studies suggest that the derivatives of 5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol could be potential candidates for developing new anti-inflammatory drugs Design, Synthesis and Antiinflammatory Evaluation of 5(6)-(un)-substituted-1H-Benzimidazol-2-ylthioacetylpiperazine Derivatives.

Antimicrobial Activity

The antimicrobial potential of 5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol derivatives was explored in studies by Redayan, Ali, and Mohammed (2017), who synthesized a series of novel derivatives and evaluated their activity against various bacterial strains. These derivatives exhibited good to moderate antibacterial activity, highlighting their potential as antimicrobial agents Synthesis, Characterization and Antibacterial Evaluation of some Novel Benzimidazole Derivatives Containing 1,3,4-Thiadiazole Moiety.

Corrosion Inhibition

Benzimidazole derivatives, including those related to 5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol, have been studied for their corrosion inhibition properties on mild steel in acidic environments. Research conducted by Yadav et al. (2013) on three benzimidazole derivatives showed promising results as corrosion inhibitors, suggesting the application of these compounds in protecting metals from corrosion in industrial settings Experimental and Quantum Chemical Studies on the Corrosion Inhibition Performance of Benzimidazole Derivatives for Mild Steel in HCl.

Antitumor Activity

The antitumor potential of benzimidazole derivatives, including structures analogous to 5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol, has been investigated, with some compounds showing the ability to block EGFR and HER2 activity in breast cancer cells. These findings, detailed by Chu et al. (2015), suggest that benzimidazole derivatives could serve as a basis for the development of new anticancer agents, offering hope for improved treatments A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells.

Safety and Hazards

The safety information available indicates that 5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol is classified under GHS07, with the signal word "Warning" . The hazard statements include H319, and the precautionary statements include P305 + P351 + P338 . It falls under the hazard classification of Eye Irrit. 2 and the storage class code 11 - Combustible Solids .

properties

IUPAC Name

6-chloro-3-cyclohexyl-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2S/c14-9-6-7-12-11(8-9)15-13(17)16(12)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDIDPFUQPFOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol

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